![molecular formula C11H13N3 B1352706 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine CAS No. 369652-04-0](/img/structure/B1352706.png)
2-(1-phenyl-1H-pyrazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a chemical compound with the molecular formula C11H13N3 . It is also known by other names such as 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine can be represented by the SMILES string NCCC1=CN(C2=CC=CC=C2)N=C1
. The InChI representation is InChI=1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2
.
Physical And Chemical Properties Analysis
The molecular weight of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is 187.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 187.110947427 g/mol and the monoisotopic mass is 187.110947427 g/mol . The topological polar surface area is 43.8 Ų .
Scientific Research Applications
Pharmacokinetics and Toxicity Profiles
Pyrazolyl-thiazole derivatives have been studied for their pharmacokinetics and toxicity profiles, indicating potential applications in drug development and safety evaluation .
Cytotoxic Activity for Cancer Treatment
Derivatives with certain substituents have shown potential cytotoxic activity against cancer cells, suggesting their use in designing anticancer drugs .
Anti-inflammatory Effects
Some pyrazole derivatives exhibit anti-inflammatory effects, which could be leveraged in creating new anti-inflammatory medications .
4. Aurora-A Kinase Inhibition for Anticancer Therapy A series of pyrazole derivatives have been identified as inhibitors of Aurora-A kinase, an enzyme involved in cell division, providing a pathway for anticancer therapy .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety have been recognized for their antileishmanial and antimalarial activities, offering avenues for treating these infectious diseases .
properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXHLSNYSXXEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424387 |
Source
|
Record name | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-4-yl)ethanamine | |
CAS RN |
369652-04-0 |
Source
|
Record name | 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.